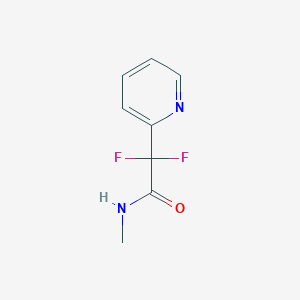

2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide

Description

2,2-Difluoro-N-methyl-2-(pyridin-2-yl)acetamide is a fluorinated acetamide derivative featuring a pyridin-2-yl substituent and a difluoromethyl group. The difluoro substitution likely enhances its metabolic stability and lipophilicity, which are critical in medicinal chemistry and agrochemical design .

Propriétés

Formule moléculaire |

C8H8F2N2O |

|---|---|

Poids moléculaire |

186.16 g/mol |

Nom IUPAC |

2,2-difluoro-N-methyl-2-pyridin-2-ylacetamide |

InChI |

InChI=1S/C8H8F2N2O/c1-11-7(13)8(9,10)6-4-2-3-5-12-6/h2-5H,1H3,(H,11,13) |

Clé InChI |

KOQOPBHDSLTNHU-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)C(C1=CC=CC=N1)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-méthyl-2,2-difluoro-2-(pyridin-2-yl)acétamide implique généralement la fluoration de dérivés de la pyridine. Une méthode courante comprend la réaction de la 2-fluoropyridine avec la méthylamine et l’anhydride acétique dans des conditions contrôlées. La réaction est effectuée en présence d’un catalyseur approprié, tel que le fluorure d’aluminium ou le fluorure de cuivre, à des températures élevées (450-500 °C) pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de techniques de fluoration avancées peut améliorer l’efficacité et le rendement du processus de production. De plus, l’optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, est cruciale pour la synthèse à grande échelle.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le N-méthyl-2,2-difluoro-2-(pyridin-2-yl)acétamide a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de composés fluorés et d’hétérocycles plus complexes.

Biologie : Étudié pour son potentiel en tant que molécule biologiquement active dans la découverte et le développement de médicaments.

Médecine : Exploré pour ses propriétés pharmacologiques, y compris ses activités anti-inflammatoires et anticancéreuses potentielles.

Industrie : Utilisé dans le développement d’agrochimique et de science des matériaux pour ses propriétés chimiques uniques

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit key signaling pathways in cancer cells. In particular, the inhibition of TGFβRI kinase has shown significant potential in reducing tumor growth and metastasis .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has demonstrated that certain derivatives can effectively suppress COX-2 activity, a critical enzyme involved in inflammatory processes. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs, suggesting that these compounds could serve as viable alternatives or adjuncts to current therapies .

3. Neurological Disorders

The M1 muscarinic acetylcholine receptor is a target for treating cognitive disorders such as Alzheimer's disease. Compounds related to this compound have been explored for their ability to selectively activate this receptor, enhancing memory and cognitive function in preclinical models .

Agrochemical Applications

1. Herbicidal Properties

The compound has been noted for its potential use in herbicides. Its structural characteristics allow it to interact with specific biochemical pathways in plants, leading to effective weed control while minimizing harm to crops . The development of formulations incorporating this compound could lead to more sustainable agricultural practices.

Materials Science Applications

1. Synthesis of Functional Materials

In materials science, this compound has been utilized as a building block for synthesizing novel organic materials. Its unique fluorinated structure contributes to enhanced thermal stability and mechanical properties in polymers . Research into polymer composites incorporating this compound is ongoing, with applications ranging from electronics to coatings.

Case Studies

Mécanisme D'action

Le mécanisme d’action du N-méthyl-2,2-difluoro-2-(pyridin-2-yl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les atomes de fluor améliorent la capacité du composé à former de fortes liaisons hydrogène et à interagir avec des macromolécules biologiques. Cette interaction peut moduler l’activité des enzymes, des récepteurs et d’autres protéines, entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques .

Comparaison Avec Des Composés Similaires

2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide (CAS 1765-10-2)

- Structure : Contains a trifluoromethyl group and a nitro-substituted pyridine ring.

- Properties : Molecular formula C₇H₄F₃N₃O₃; exhibits strong electron-withdrawing effects due to the nitro and trifluoromethyl groups, enhancing reactivity in nucleophilic substitutions .

- Applications : Used in organic synthesis for constructing nitroaromatic pharmacophores .

N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)acetamide

- Structure: Features dual trifluoromethyl groups and a dimethylaminoethyl chain.

- Properties: Molecular formula C₁₂H₁₆F₆N₃O; the trifluoromethyl groups increase hydrophobicity, while the dimethylaminoethyl moiety may enhance solubility in polar solvents .

- Applications: Potential use in drug discovery for kinase inhibition or CNS-targeting agents .

2-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-N-{2-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-6-hydroxyphenyl}acetamide (CAS 629655-22-7)

- Structure: Combines difluoroethylamino, pyridin-2-yl, and triazole-phenyl groups.

- Properties : Molecular formula C₂₄H₂₀ClF₂N₅O₂; the difluoro group improves metabolic stability, while the triazole moiety may confer antifungal or anticancer activity .

Non-Fluorinated Pyridin-2-yl Acetamides

2-Cyano-N-(pyridin-2-yl)acetamide (HCPA)

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Structure : Contains a pyrimidinylsulfanyl group and methylpyridine.

- Properties: Crystallizes in a monoclinic system (space group P2₁/c) with bond angles consistent with planar amide geometry .

- Applications : Intermediate in synthesizing bioactive molecules, particularly antiparasitic agents .

Heterocyclic Acetamides with Alternative Substituents

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide

2-(2-Chloro-6-fluorophenyl)-N-(2-pyridinyl)acetamide (CAS 380631-86-7)

- Structure : Chloro-fluorophenyl and pyridinyl groups.

- Properties : Molecular formula C₁₃H₁₀ClFN₂O; the halogenated aryl group may enhance herbicidal or antifungal activity .

Data Tables

Table 1: Structural and Molecular Comparison of Selected Acetamides

Activité Biologique

2,2-Difluoro-N-methyl-2-(pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring, which is known for its ability to interact with various biological targets. The difluoro and N-methyl substituents contribute to its unique properties, potentially enhancing its interaction with enzymes and receptors.

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antiviral properties. For example, studies have shown that derivatives with pyridine rings can inhibit viral replication and bacterial growth effectively.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antiviral | TBD |

| Similar Pyridine Derivative | Antimicrobial | 3.6 |

The mechanism of action for this compound likely involves inhibition of specific enzymes or receptors. For instance, compounds containing pyridine moieties often act as competitive inhibitors or allosteric modulators in various biochemical pathways. The presence of difluoro groups may enhance binding affinity due to stronger electron-withdrawing effects.

Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of various pyridine derivatives against Dengue Virus (DENV). The results indicated that certain derivatives showed IC50 values as low as 0.49 µM, demonstrating potent antiviral activity. Although specific data for this compound was not available, the trends suggest potential efficacy in similar structures .

Study 2: Enzymatic Inhibition

Another investigation focused on the enzymatic inhibition properties of pyridine-based compounds. The study highlighted that modifications in the pyridine structure significantly affected the inhibitory potency against PI3Kα, a crucial enzyme in cancer pathways. The findings suggest that the structural characteristics of this compound could similarly influence its biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of a pyridine ring is essential for maintaining biological activity. Variations in substituents on the pyridine ring can lead to significant changes in potency and efficacy. For instance, replacing electron-withdrawing groups with electron-donating groups typically reduces the compound's effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.